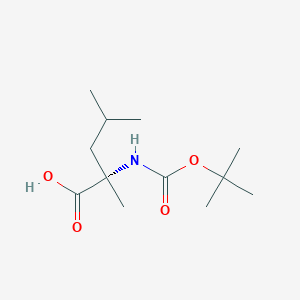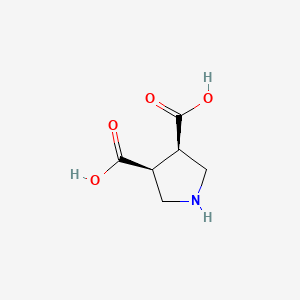
2-Amino-3-methoxy-2-methoxymethylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methoxy-2-methoxymethylpropionic acid (AMMPA) is an important organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the amino acid glycine, and has been studied extensively in the past few decades due to its unique properties.
Scientific Research Applications
2-Amino-3-methoxy-2-methoxymethylpropionic acid has been studied extensively in the scientific and medical fields due to its unique properties. It has been used in the synthesis of various compounds such as peptides, amides, and heterocyclic compounds. It has also been used in the synthesis of drugs, including antibiotics, antivirals, and anti-cancer drugs. In addition, 2-Amino-3-methoxy-2-methoxymethylpropionic acid has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mechanism Of Action
The exact mechanism of action of 2-Amino-3-methoxy-2-methoxymethylpropionic acid is not yet fully understood. However, it is believed to act by binding to certain receptors in the brain and modulating their activity. It is also thought to act as an agonist for certain neurotransmitters such as serotonin and dopamine, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
2-Amino-3-methoxy-2-methoxymethylpropionic acid has been studied extensively for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, it has been found to have antinociceptive and anxiolytic effects, which may explain its potential therapeutic effects in neurological disorders.
Advantages And Limitations For Lab Experiments
The use of 2-Amino-3-methoxy-2-methoxymethylpropionic acid in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. It also has a wide range of applications, making it a useful tool in many different types of experiments. However, there are some limitations to its use. It is not very stable in solution, and it can be difficult to store for long periods of time. In addition, it can be toxic at high concentrations, so it should be used with caution.
Future Directions
The potential future directions of 2-Amino-3-methoxy-2-methoxymethylpropionic acid are numerous. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. This could lead to a better understanding of its therapeutic potential in neurological disorders. Additionally, further research could be done to improve its synthesis method and to develop new and more efficient methods of synthesis. Finally, further research could be done to explore its potential applications in the medical and pharmaceutical fields.
Synthesis Methods
2-Amino-3-methoxy-2-methoxymethylpropionic acid can be synthesized in several ways, depending on the desired end product. The most common method of synthesis is the reductive amination of glycine with 3-methoxy-2-methoxymethylpropanal, which is then followed by hydrolysis of the intermediate product. This method produces a high yield of the desired product and is relatively simple to carry out. Other methods of synthesis include the use of Grignard reagents, acid-catalyzed reactions, and oxidation reactions.
properties
IUPAC Name |
2-amino-3-methoxy-2-(methoxymethyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-10-3-6(7,4-11-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVZXRRARVJKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxy-2-methoxymethylpropionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)





![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)

